ethyl 6-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-4-(1-oxo-1-phenylbutan-2-yl)-3,4-dihydro-2H-chromene-3-carboxylate
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Overview
Description
ETHYL 4-(1-BENZOYLPROPYL)-6-BROMO-3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-2-OXO-3-CHROMANECARBOXYLATE is a complex organic compound with a unique structure that includes bromine, chlorine, and benzoyl groups
Preparation Methods
The synthesis of ETHYL 4-(1-BENZOYLPROPYL)-6-BROMO-3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-2-OXO-3-CHROMANECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of N-substituted β-amino acids with ethyl acetoacetate in the presence of a catalyst such as piperidine . This reaction can be carried out under various conditions, including solvent-free or in the presence of solvents like acetone .
Chemical Reactions Analysis
ETHYL 4-(1-BENZOYLPROPYL)-6-BROMO-3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-2-OXO-3-CHROMANECARBOXYLATE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
ETHYL 4-(1-BENZOYLPROPYL)-6-BROMO-3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-2-OXO-3-CHROMANECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various biologically active compounds, including potential anticancer and antiviral agents.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Mechanism of Action
The mechanism of action of ETHYL 4-(1-BENZOYLPROPYL)-6-BROMO-3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-2-OXO-3-CHROMANECARBOXYLATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, altering their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
ETHYL 4-(1-BENZOYLPROPYL)-6-BROMO-3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-2-OXO-3-CHROMANECARBOXYLATE can be compared with similar compounds such as:
Ethyl (4-chlorobenzoyl)acetate: This compound shares a similar structural motif but lacks the bromine and benzoyl groups, making it less versatile in certain applications.
1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene: This compound has a simpler structure and different reactivity, making it suitable for different types of chemical reactions.
Properties
Molecular Formula |
C30H26BrClO6 |
---|---|
Molecular Weight |
597.9 g/mol |
IUPAC Name |
ethyl 6-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-4-(1-oxo-1-phenylbutan-2-yl)-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C30H26BrClO6/c1-3-22(27(34)19-8-6-5-7-9-19)26-23-16-20(31)12-15-25(23)38-29(36)30(26,28(35)37-4-2)17-24(33)18-10-13-21(32)14-11-18/h5-16,22,26H,3-4,17H2,1-2H3 |
InChI Key |
HFWUKLXEBJDHNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1C2=C(C=CC(=C2)Br)OC(=O)C1(CC(=O)C3=CC=C(C=C3)Cl)C(=O)OCC)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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